4-[(4-chlorophenoxy)carbonyl]benzyl 2-(acetyloxy)benzoate
Overview
Description
4-[(4-chlorophenoxy)carbonyl]benzyl 2-(acetyloxy)benzoate is a useful research compound. Its molecular formula is C23H17ClO6 and its molecular weight is 424.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.0713660 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Degradation and Analysis
Research on chlorophenoxy herbicides, closely related to the compound , has led to the development of high-performance liquid chromatographic assays to aid in diagnosing acute poisoning from these compounds. This methodology could be adapted for detecting and quantifying "4-[(4-chlorophenoxy)carbonyl]benzyl 2-(acetyloxy)benzoate" in biological specimens or environmental samples (Flanagan & Ruprah, 1989).
Advanced Oxidation Processes
Studies on the degradation of chlorophenols have utilized advanced oxidation processes (AOPs), including Fenton and photo-Fenton reactions, to break down persistent organic pollutants. These methods rely on the generation of hydroxyl radicals under specific conditions and could be applicable for degrading or modifying "this compound" in wastewater or for environmental remediation purposes (Brillas et al., 2003).
Polymerization and Material Synthesis
The compound of interest could potentially be used in polymerization processes or material synthesis. Research on similar compounds has explored their use in initiating polymerization reactions under UV irradiation, suggesting that "this compound" might serve as a monomer or initiator in the synthesis of novel polymers or materials with specific properties (Guillaneuf et al., 2010).
Properties
IUPAC Name |
[4-(4-chlorophenoxy)carbonylphenyl]methyl 2-acetyloxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO6/c1-15(25)29-21-5-3-2-4-20(21)23(27)28-14-16-6-8-17(9-7-16)22(26)30-19-12-10-18(24)11-13-19/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSLUDPYEDZXMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.